2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol
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Overview
Description
2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol is a chemical compound that belongs to the class of amino alcohols It features a pyrazole ring substituted with an ethyl and a methyl group, and an amino group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol typically involves the reaction of 2-ethyl-5-methylpyrazole with an appropriate amino alcohol precursor. One common method includes the alkylation of 2-ethyl-5-methylpyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-ethyl-5-methylpyrazol-3-yl)acetaldehyde or 2-amino-1-(2-ethyl-5-methylpyrazol-3-yl)acetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanol moiety can enhance the compound’s solubility and bioavailability, while the pyrazole ring can interact with specific binding sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-methyl-5-ethylpyrazol-3-yl)ethanol: Similar structure with different substitution pattern.
2-Amino-1-(3-ethyl-5-methylpyrazol-4-yl)ethanol: Variation in the position of the substituents on the pyrazole ring.
2-Amino-1-(2,5-dimethylpyrazol-3-yl)ethanol: Different substitution pattern on the pyrazole ring.
Uniqueness
2-Amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group provides versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-amino-1-(2-ethyl-5-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-11-7(8(12)5-9)4-6(2)10-11/h4,8,12H,3,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXQRBTYCLREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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